molecular formula C23H13ClN2O3 B2704243 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin CAS No. 865376-30-3

3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin

Cat. No.: B2704243
CAS No.: 865376-30-3
M. Wt: 400.82
InChI Key: VECRSUAMVVCESN-UHFFFAOYSA-N
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Description

3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin is a complex organic compound that combines the structural features of quinazoline and coumarin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin typically involves multi-step reactions. One common method includes the condensation of 6-chloro-4-phenylquinazoline with 7-hydroxycoumarin under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the quinazoline or coumarin rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 3-(5-Nitro-2-hydroxybenzylideneamino)-2-(5-nitro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

3-(6-Chloro-4-phenylquinazolin-2-yl)-7-hydroxycoumarin is unique due to its combined quinazoline and coumarin structure, which imparts distinct chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to compounds with only one of these moieties .

Properties

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClN2O3/c24-15-7-9-19-17(11-15)21(13-4-2-1-3-5-13)26-22(25-19)18-10-14-6-8-16(27)12-20(14)29-23(18)28/h1-12,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECRSUAMVVCESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC5=C(C=C(C=C5)O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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